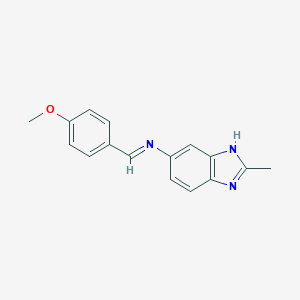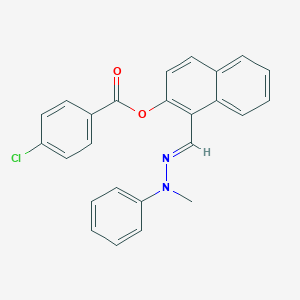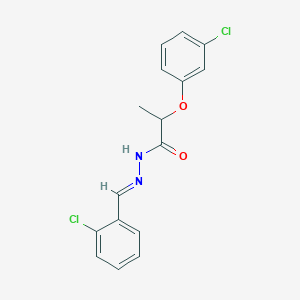![molecular formula C21H24N2O4 B386602 N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide](/img/structure/B386602.png)
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzodioxole moiety and a pentylphenoxy group, suggests potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(4-pentylphenoxy)acetohydrazide. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The benzodioxole and pentylphenoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrazines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The pentylphenoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-methylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-ethylphenoxy)acetohydrazide
- N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-propylphenoxy)acetohydrazide
Uniqueness
The unique combination of the benzodioxole and pentylphenoxy groups in “N’-(1,3-benzodioxol-5-ylmethylene)-2-(4-pentylphenoxy)acetohydrazide” distinguishes it from other similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(4-pentylphenoxy)acetamide |
InChI |
InChI=1S/C21H24N2O4/c1-2-3-4-5-16-6-9-18(10-7-16)25-14-21(24)23-22-13-17-8-11-19-20(12-17)27-15-26-19/h6-13H,2-5,14-15H2,1H3,(H,23,24)/b22-13+ |
InChI Key |
XIQPWVXOLMRBGD-LPYMAVHISA-N |
SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[4-(DECYLOXY)PHENYL]-1-(4-METHOXYPHENYL)UREA](/img/structure/B386530.png)
![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(2-ethylphenyl)-2-oxoacetamide](/img/structure/B386534.png)
![1-[4-(DECYLOXY)PHENYL]-3-[2-(3,4-DIMETHYLPHENOXY)ETHYL]UREA](/img/structure/B386535.png)
![N,N-diethyl-4-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B386536.png)


![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B386544.png)
![N'-[1-(3-aminophenyl)ethylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B386545.png)
